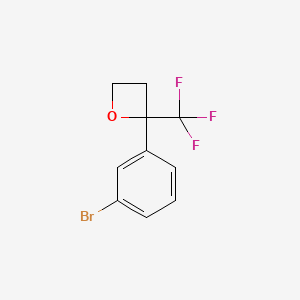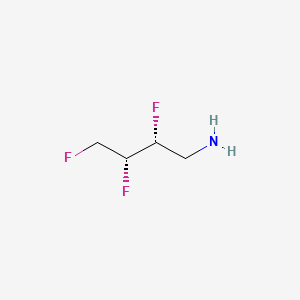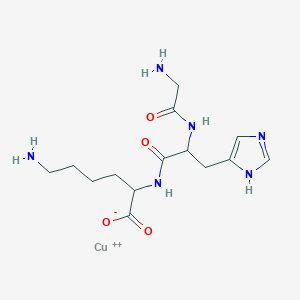
1,3,5,7-Tetrakis(2,4-dimethoxyphenyl)adamantane
Overview
Description
1,3,5,7-Tetrakis(2,4-dimethoxyphenyl)adamantane is a tetraaryladamantane derivative known for its unique structural properties This compound consists of an adamantane core substituted with four 2,4-dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-tetrakis(2,4-dimethoxyphenyl)adamantane typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the trimerization of cyclopentadiene followed by hydrogenation.
Substitution with Dimethoxyphenyl Groups: The adamantane core is then subjected to Friedel-Crafts alkylation with 2,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This step introduces the 2,4-dimethoxyphenyl groups at the 1,3,5, and 7 positions of the adamantane core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, reaction temperature, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3,5,7-Tetrakis(2,4-dimethoxyphenyl)adamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic rings.
Scientific Research Applications
1,3,5,7-Tetrakis(2,4-dimethoxyphenyl)adamantane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5,7-tetrakis(2,4-dimethoxyphenyl)adamantane involves its ability to form inclusion complexes with various guest molecules. The rigid adamantane core provides a stable framework, while the dimethoxyphenyl groups create a favorable environment for encapsulating small molecules. This encapsulation can protect guest molecules from degradation and facilitate their controlled release.
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetrakis(4-methoxyphenyl)adamantane: Similar structure but with methoxy groups at the 4-position.
1,3,5,7-Tetrakis(4-methoxy-2-methylphenyl)adamantane: Contains additional methyl groups on the aromatic rings.
1,3,5,7-Tetrakis(4-methoxy-2-ethylphenyl)adamantane: Contains ethyl groups on the aromatic rings.
Uniqueness
1,3,5,7-Tetrakis(2,4-dimethoxyphenyl)adamantane is unique due to the specific positioning of the dimethoxy groups, which enhances its ability to form stable inclusion complexes and provides distinct chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1,3,5,7-tetrakis(2,4-dimethoxyphenyl)adamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H48O8/c1-43-27-9-13-31(35(17-27)47-5)39-21-40(32-14-10-28(44-2)18-36(32)48-6)24-41(22-39,33-15-11-29(45-3)19-37(33)49-7)26-42(23-39,25-40)34-16-12-30(46-4)20-38(34)50-8/h9-20H,21-26H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQDTNQKIOUQGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C23CC4(CC(C2)(CC(C3)(C4)C5=C(C=C(C=C5)OC)OC)C6=C(C=C(C=C6)OC)OC)C7=C(C=C(C=C7)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R)-2-methyloxetan-2-yl]methanol](/img/structure/B8217855.png)
![ethyl 7-hydroxy-1-[(2S)-oxan-2-yl]indazole-5-carboxylate](/img/structure/B8217863.png)

![tert-butyl-[(3R,4S)-3-methoxypiperidin-4-yl]carbamic acid;oxalic acid](/img/structure/B8217868.png)
![tert-butyl (3S)-3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8217870.png)
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B8217884.png)
![3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine;dihydrochloride](/img/structure/B8217892.png)



![2,3,3a,4,9,9a-Hexahydro-3-octanoyl-6-(1-propenyl)-9a-methyl-8H-furo[3,2-g][2]benzopyran-2,9-dione](/img/structure/B8217921.png)
![[(2R,3R,4S,5S)-3,5,6-tris(acetyloxy)-4-fluorooxan-2-yl]methyl acetate](/img/structure/B8217927.png)
